1-Methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole is a complex organic compound that belongs to the class of indazole derivatives. This compound features a unique structure incorporating a 1,4-oxazepane ring, which contributes to its potential biological activities. The compound is primarily explored for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases due to its interesting pharmacological properties.
1-Methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole can be classified as:
The synthesis of 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole typically involves several steps, including the formation of the indazole core and subsequent modifications to introduce the oxazepane moiety.
The chemical reactivity of 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole includes:
Reactions involving this compound are typically monitored using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity.
The mechanism of action for 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole is primarily linked to its interaction with neurotransmitter systems. It is hypothesized that this compound acts as a monoamine reuptake inhibitor, which enhances the availability of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft.
Research indicates that compounds with similar structures exhibit significant binding affinities to serotonin transporters (SERT) and norepinephrine transporters (NET), suggesting potential therapeutic applications in treating mood disorders and anxiety .
1-Methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole shows promise in various scientific applications:
Continued research into this compound could lead to novel therapeutic agents with improved efficacy and reduced side effects compared to existing treatments.
The construction of the 1H-indazole core represents the foundational step in accessing complex molecules like 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole. Palladium-catalyzed methodologies dominate this synthetic domain due to their exceptional efficiency in facilitating carbon-nitrogen and carbon-carbon bond formations under controlled conditions. The Pd(0)-catalyzed intramolecular cyclization of ortho-halogenated arylhydrazones stands as a particularly powerful method for constructing the indazole core with high regioselectivity. This approach leverages the oxidative addition of palladium into the carbon-halogen bond, followed by coordination with the hydrazone nitrogen and subsequent reductive elimination to form the N-N bond of the pyrazole ring [1]. Precise control over the reduction of Pd(II) pre-catalysts to the active Pd(0) species is critical for optimal catalytic efficiency, with recent advances demonstrating that specific combinations of counterions (acetate vs. chloride), ligands, and reducing agents (primary alcohols) can maximize active catalyst formation while minimizing phosphine oxidation or unwanted substrate consumption [6].
Alternative transition-metal-catalyzed pathways include copper-catalyzed cyclizations employing diazo compounds or ruthenium-mediated processes, though these are less commonly applied to pharmaceutical intermediates due to potential metal contamination issues. The palladium-based systems typically achieve indazole core formation in yields ranging from 65-92% depending on the substitution pattern and halogen reactivity (iodide > bromide >> chloride). Recent electrochemical innovations have merged palladium catalysis with anodic oxidation to enable dehydrogenative cyclizations, providing a complementary metal-catalyzed route to the indazole framework while avoiding pre-functionalized substrates [3] [4]. These methods demonstrate remarkable functional group tolerance, preserving sensitive moieties required for subsequent derivatization at the C3 position.
Table 1: Transition-Metal Catalyzed Indazole Core Formation Strategies
Method | Catalyst System | Substrate | Key Advantages | Yield Range |
---|---|---|---|---|
Pd-Catalyzed Intramolecular Cyclization | Pd(OAc)₂/XPhos, K₂CO₃ | ortho-Halo arylhydrazones | High regioselectivity, tolerance of diverse substituents | 75-92% |
Electrochemical Pd-Catalysis | Pd(OAc)₂, nBu₄NBF₄, RVC anode | Arylhydrazones | Avoids halogenated precursors, redox-neutral | 65-85% |
Cu-Catalyzed Cycloaddition | CuI, phenanthroline, Cs₂CO₃ | ortho-Haloaryl ketones with hydrazines | Lower cost catalyst, simple setup | 60-88% |
Following indazole core formation, strategic functionalization at the C3 position enables the installation of the 1,4-oxazepane carbonyl moiety—a key structural feature of 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole. The most direct approach involves acylative coupling between 3-carboxy-1-methyl-1H-indazole and 1,4-oxazepane, mediated by peptide coupling reagents such as HATU, HBTU, or T3P. This method proceeds through activation of the carboxylic acid to form an acyloxyphosphonium or uronium intermediate, followed by nucleophilic attack by the oxazepane nitrogen. Optimization studies reveal that employing T3P (propylphosphonic anhydride) in dichloromethane or THF with a tertiary amine base (DIPEA or NMM) provides superior yields (typically 80-90%) with minimal racemization and facile byproduct removal [5].
Alternative pathways include the transamidation of preformed 1-methyl-3-(methoxycarbonyl)-1H-indazole with 1,4-oxazepane under Lewis acid catalysis (e.g., AlMe₃ or Ti(OiPr)₄), though this route requires stringent anhydrous conditions. The carbonylative Suzuki-Miyaura coupling presents another innovative approach, where 3-bromo-1-methyl-1H-indazole undergoes palladium-catalyzed carbonylation in the presence of 1,4-oxazepane under CO atmosphere (1-3 atm). This one-pot methodology employs Pd(OAc)₂/Xantphos catalyst systems with DBU base in toluene/water mixtures, generating the target amide bond while simultaneously introducing the carbonyl group [7].
The 1,4-oxazepane component itself is typically synthesized through ring-closing reactions of diethanolamine derivatives or cyclization of N-protected-2-chloroethylamine with ethylene oxide, followed by appropriate N-deprotection. Incorporating this saturated seven-membered heterocycle confers conformational flexibility and improved solubility to the indazole scaffold, properties that are pharmacokinetically advantageous. The carbonyl linkage serves as a metabolically stable bioisostere for less stable ester functionalities while maintaining appropriate bond vectors for target interaction.
Table 2: C3-Functionalization Strategies for Oxazepane Carbonyl Integration
Strategy | Reaction Conditions | Key Intermediate | Critical Parameters |
---|---|---|---|
Acylative Coupling | T3P, DIPEA, DCM, 0°C to rt | 1-Methyl-1H-indazole-3-carboxylic acid | Activation efficiency, minimal epimerization |
Transamidation | AlMe₃, toluene, reflux | Methyl 1-methyl-1H-indazole-3-carboxylate | Strict anhydrous conditions, stoichiometric reagent |
Carbonylative Coupling | Pd(OAc)₂/Xantphos, CO (1-3 atm), DBU, toluene/H₂O | 3-Bromo-1-methyl-1H-indazole | CO pressure control, gas handling facilities |
The introduction of diverse aryl groups onto the indazole scaffold—particularly relevant for analogs of 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole—relies heavily on palladium-catalyzed cross-coupling methodologies. Suzuki-Miyaura couplings stand out for their exceptional functional group compatibility and use of readily available, low-toxicity boronic acid coupling partners. This reaction employs 3-halo-1-methyl-1H-indazole derivatives (bromo or iodo preferred) reacting with arylboronic acids under Pd(0) catalysis. Critical to success is the controlled in situ generation of the active Pd(0) species from Pd(II) pre-catalysts. Research demonstrates that specific combinations of ligands (SPhos, XPhos), bases (K₂CO₃, Cs₂CO₃), and reducing agents (primary alcohols) minimize phosphine oxidation and prevent unwanted boronic acid homocoupling while maximizing catalyst turnover numbers (TONs > 1000 in optimized systems) [4] [6].
The Negishi cross-coupling provides complementary selectivity for challenging aryl introductions, utilizing organozinc reagents that offer enhanced nucleophilicity with reduced sensitivity to steric hindrance. This method employs PdCl₂(DPPF) or Pd-PEPPSI-IPr catalysts in THF at 40-60°C, demonstrating particular utility for coupling ortho-substituted arylzinc halides with 3-iodo-1-methyl-1H-indazole substrates. Recent advances have enabled these transformations in aqueous micellar media using TPGS-750-M as surfactant, significantly improving sustainability profiles while maintaining efficiency [5] [8].
For more complex polyfunctional architectures, sequential cross-coupling strategies prove valuable. A typical sequence involves initial Sonogashira coupling at C3 position of 3-iodo-1-methyl-1H-indazole with protected alkynes, followed by deprotection and copper-free cyclization to construct fused ring systems adjacent to the indazole core. Throughout these transformations, the oxazepane carbonyl moiety demonstrates remarkable stability, requiring no specialized protection despite its amide functionality. This resilience underscores its suitability as a linker in complex molecule synthesis [4] [7].
Metal-free synthetic strategies offer significant advantages for pharmaceutical production by eliminating potential metal contamination and reducing purification demands. Organocatalytic approaches to indazole synthesis have gained prominence, particularly for constructing the core structure under mild conditions. Enolate-mediated [3+2] cycloadditions represent a powerful metal-free alternative, where in situ-generated diazo compounds react with α,β-unsaturated carbonyl compounds under phase-transfer catalysis. For instance, aryl diazoacetates and cinnamaldehyde derivatives combine in the presence of quaternary ammonium salts (e.g., TBAB) to form 1H-indazole-3-carboxylates with good regiocontrol. The mechanism proceeds through enolate formation, Michael addition, and subsequent intramolecular cyclization with loss of nitrogen [9].
Electrochemical synthesis has emerged as a sustainable platform for indazole formation via radical Csp²-H/N-H cyclization. Pioneering work demonstrates that arylhydrazones undergo efficient cyclization to 1H-indazoles under constant current conditions (5-7 mA) in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) as both solvent and proton donor. This electrochemical approach exploits the anodic oxidation of hydrazone nitrogen to generate nitrogen-centered radicals that undergo intramolecular cyclization with the pendant aryl group. The method achieves yields comparable to transition-metal-catalyzed routes (70-85%) while avoiding pre-functionalized substrates and metal catalysts [3] [10].
For late-stage functionalization of preformed indazole cores, organocatalytic methods excel at introducing the oxazepane carbonyl moiety. N-heterocyclic carbene (NHC) catalysts facilitate redox-amidation reactions between 1-methyl-1H-indazole-3-carbaldehyde and 1,4-oxazepane. This process involves the formation of a Breslow intermediate from the aldehyde and NHC catalyst, followed by oxidation to the acylazolium species, which undergoes nucleophilic addition by the secondary amine of oxazepane. This metal-free amide bond formation circumvents traditional acid activation steps and demonstrates excellent functional group compatibility [9] [10].
Table 3: Metal-Free Synthetic Approaches to Indazole Derivatives
Methodology | Catalyst/Reaction Conditions | Indazole Formation/Functionalization | Green Chemistry Advantages |
---|---|---|---|
Organocatalytic [3+2] Cycloaddition | Cinchonidine-squaramide (10 mol%), CH₂Cl₂, rt | Core construction from diazo compounds and enones | Metal-free, enantioselective variants |
Electrochemical Radical Cyclization | Constant current (7.5 mA), HFIP, Pt-electrodes | Core construction from arylhydrazones | No chemical oxidants, atom-economical |
NHC-Catalyzed Redox Amidation | Mesityl-triazolium salt, DBU, oxidant (quinone) | C3-Amide formation from aldehydes | Avoids coupling reagents, redox-neutral |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1